3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl
Overview
Description
3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) derivative. It is known for its persistent nature and potential toxicological effects. This compound is part of a larger group of chemicals that have been widely studied due to their environmental persistence and bioaccumulative properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl typically involves the sulfonation of 2,3’,4’,5-tetrachlorobiphenyl. The process generally includes the following steps:
Chlorination: The initial biphenyl compound undergoes chlorination to introduce chlorine atoms at the desired positions.
Sulfonation: The chlorinated biphenyl is then treated with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale chlorination and sulfonation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated biphenyls and reduced sulfonyl derivatives.
Substitution: Biphenyl derivatives with different substituents replacing chlorine atoms.
Scientific Research Applications
3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl has several scientific research applications:
Environmental Chemistry: Studied for its persistence and bioaccumulation in the environment.
Toxicology: Used in research to understand its toxic effects on living organisms.
Analytical Chemistry: Employed as a reference standard in the analysis of PCBs and related compounds.
Bioremediation: Investigated for its potential to be degraded by certain plants and microorganisms.
Mechanism of Action
The mechanism of action of 3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl involves its interaction with cellular components. It is metabolized by cytochrome P-450 enzymes to form hydroxylated metabolites and epoxides. These metabolites can further conjugate with glucuronide or glutathione, leading to the formation of methylsulfonyl derivatives. The compound’s toxicity is attributed to its ability to disrupt cellular processes and induce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3,3’,4,4’-Tetrachlorobiphenyl: Another PCB derivative with similar environmental persistence.
2,3,6-Trichlorobiphenyl: A less chlorinated biphenyl with different toxicological properties.
4,4’-Dichlorobiphenyl: A simpler biphenyl compound with fewer chlorine atoms.
Uniqueness
3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl is unique due to its specific substitution pattern and the presence of the methylsulfonyl group. This structural feature influences its chemical reactivity, environmental behavior, and biological effects, distinguishing it from other PCB derivatives.
Properties
IUPAC Name |
2,5-dichloro-1-(3,4-dichlorophenyl)-3-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)12-6-8(14)5-9(13(12)17)7-2-3-10(15)11(16)4-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASFWKBBFHJGDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=CC(=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151531 | |
Record name | 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116807-53-5 | |
Record name | 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116807535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.